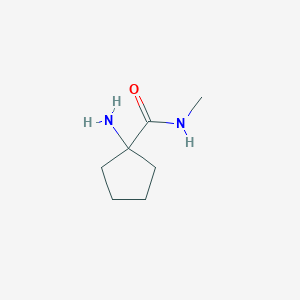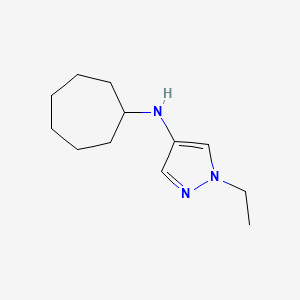![molecular formula C10H16N2O B13288070 2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13288070.png)
2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol is a chemical compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 2-aminopyridine with an appropriate alkylating agent. One common method is the reaction of 2-aminopyridine with 1-bromo-2-propanol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents on the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: This compound has a similar structure but lacks the ethylamino group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different substituents and biological activities.
Uniqueness
2-{[1-(Pyridin-2-yl)ethyl]amino}propan-1-ol is unique due to the presence of both the ethylamino and propanol groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(1-pyridin-2-ylethylamino)propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-8(7-13)12-9(2)10-5-3-4-6-11-10/h3-6,8-9,12-13H,7H2,1-2H3 |
InChI Key |
PQOYUCXVCHZHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(Thiolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13288014.png)
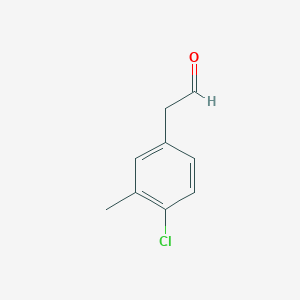
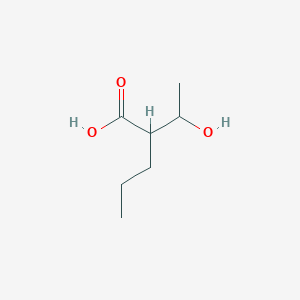
![(3-Ethoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13288030.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13288032.png)
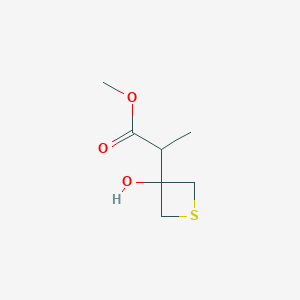
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288044.png)

![4-[(1-Methoxypropan-2-yl)amino]pentan-1-ol](/img/structure/B13288058.png)
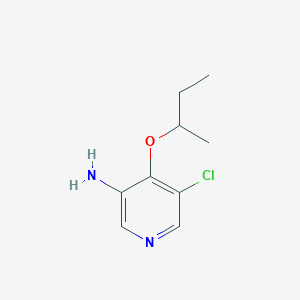
![1-[(3,4-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13288062.png)
